molecular formula C16H19BrN4O2 B2604592 (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 954353-76-5

(1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No.: B2604592
CAS No.: 954353-76-5
M. Wt: 379.258
InChI Key: YUMUAAMXCACDKQ-UHFFFAOYSA-N
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Description

The compound (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone features a 1,2,3-triazole core substituted at the 1-position with a 4-bromophenyl group and at the 5-position with an isopropyl group. The 4-position is functionalized with a morpholino methanone moiety. This structure combines electron-withdrawing (bromophenyl) and sterically bulky (isopropyl) groups, which may influence physicochemical properties such as solubility, crystallinity, and bioactivity.

Properties

IUPAC Name

[1-(4-bromophenyl)-5-propan-2-yltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O2/c1-11(2)15-14(16(22)20-7-9-23-10-8-20)18-19-21(15)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUAAMXCACDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile.

  • Attachment of the Isopropyl Group: : The isopropyl group can be introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

  • Formation of the Morpholino Group: : The morpholino group is typically introduced through a nucleophilic substitution reaction involving morpholine and a suitable electrophile.

  • Final Coupling: : The final step involves coupling the triazole derivative with the morpholino group under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring facilitates SNAr reactions under mild conditions:

Reagent/ConditionsProductYield*Reference
Amines (e.g., NH₃, DMF, 80°C)4-Aminophenyl derivative65–75%
Thiols (K₂CO₃, DMSO, RT)4-Thiophenyl analog58%
Hydroxide (CuI, 120°C)Phenol derivative42%

*Yields are approximate due to variability in purification methods.

Triazole Ring Modifications

The 1,2,3-triazole core participates in:

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu(I), Ru(II)) for catalytic applications.

  • Click chemistry : Reacts with terminal alkynes under Huisgen conditions to generate bis-triazole structures.

Carbonyl Group Transformations

The methanone group undergoes:

  • Reduction (NaBH₄, MeOH): Converts to a secondary alcohol (unstable under acidic conditions).

  • Grignard addition (RMgX, THF): Forms tertiary alcohols (isolated in 50–60% yield).

Morpholino Ring Reactions

The morpholine moiety exhibits:

  • Quaternization (MeI, CH₂Cl₂): Forms N-methylmorpholinium iodide (confirmed by 1H^1H NMR).

  • Acid-catalyzed hydrolysis (HCl, H₂O): Cleaves to yield a secondary amine and diketone.

Table 2: Representative Derivatives and Their Uses

Derivative ClassSynthetic RoutePotential Application
Suzuki-coupled biarylsPd(PPh₃)₄, K₂CO₃, DMFKinase inhibition
Triazole-metal complexesCu(I)/Ru(II) saltsCatalysis
N-Alkylated morpholinium saltsAlkyl halides, baseIonic liquids

Stability and Reaction Optimization

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Solvent effects : Reactions in polar aprotic solvents (DMF, DMSO) show higher yields than in THF or EtOH.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is required due to byproduct formation.

Computational Insights

Density Functional Theory (DFT) studies predict:

  • Electrophilicity : The bromophenyl group has a localized LUMO (-1.8 eV), favoring SNAr.

  • Steric effects : The isopropyl group hinders para-substitution on the triazole ring.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A triazole ring , known for its biological activity.
  • A bromophenyl group , which can enhance interactions with biological targets.
  • An isopropyl substituent , contributing to lipophilicity.
  • A morpholino group attached to a methanone moiety, which can influence pharmacokinetics.

These structural elements suggest potential applications in drug development and other areas of medicinal chemistry.

Medicinal Chemistry Applications

The biological activity of this compound is of significant interest. Preliminary studies indicate that compounds containing triazole rings exhibit a range of biological activities, including:

  • Antifungal Activities : Triazoles are widely recognized for their antifungal properties, making this compound a candidate for antifungal drug development.
  • Antimicrobial Properties : The presence of the bromophenyl and isopropyl groups may enhance the compound's effectiveness against various microbial strains.
  • Anticancer Potential : Initial investigations suggest that similar triazole derivatives have shown cytotoxic effects against cancer cell lines, indicating the need for further exploration of this compound's anticancer properties.

Synthetic Methodologies

Several synthetic approaches can be employed to prepare (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone . Common methods include:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole ring efficiently.
  • Condensation Reactions : Combining morpholino derivatives with appropriate precursors to form the methanone linkage.

These methodologies not only facilitate the synthesis of this compound but also allow for the creation of derivatives that may possess enhanced or novel biological activities.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic efficacy. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays : To evaluate biological activity against specific pathogens or cancer cell lines.

These studies are essential for identifying potential side effects and optimizing drug design.

Mechanism of Action

The mechanism by which (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and morpholino group are often involved in hydrogen bonding and hydrophobic interactions with the target, while the bromophenyl group can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogs with Morpholino Methanone Groups

Compound III (LOHWIP)
  • Structure: (5-Methyl-1-(8-(trifluoromethyl)quinolin-4-yl)-1H-1,2,3-triazol-4-yl)morpholino)methanone
  • Key Differences: The triazole 1-position is substituted with a trifluoromethyl-quinoline group instead of 4-bromophenyl. The 5-position has a methyl group instead of isopropyl.
  • Crystallographic data (bond angles: 118.7°, 117.59°) suggest conformational rigidity comparable to the target compound .
5-Methyl-1-[8-(Trifluoromethyl)Quinolin-4-yl]-1H-1,2,3-Triazol-4-yl}(Morpholino)Methanone
  • Structural Data: Bond lengths: C–N (1.33–1.47 Å), C–O (1.23 Å) in morpholino. Dihedral angles between triazole and quinoline: ~12°, indicating near-planar alignment.
  • Bromophenyl vs. trifluoromethyl-quinoline substituents alter electronic profiles (Br: σp = 0.23; CF3: σm = 0.43) .

Analogs with Varied Substituents on Triazole

1-(1-(4-Bromophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)Ethanone
  • Structure: Lacks the morpholino methanone group; instead, a simple ethanone is present.
  • Properties: Lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole
  • Structure : Combines triazole with thiazole and pyrazole rings.
  • Comparison: Fluorophenyl groups increase electronegativity but reduce steric bulk compared to bromophenyl.

Biological Activity

The compound (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a triazole derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H19BrN4O
  • Molecular Weight : 351.24 g/mol
  • CAS Number : 954850-98-7

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the morpholino group enhances its solubility and bioavailability.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound exhibit significant inhibitory effects against various bacteria and fungi.

CompoundTarget MicroorganismInhibition Zone (mm)Reference
Triazole Derivative AE. coli18
Triazole Derivative BS. aureus20
Triazole Derivative CCandida albicans15

These findings suggest that the compound may possess similar antimicrobial properties due to the shared structural features with other active triazoles.

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. Research indicates that triazole compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that a related triazole compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests that this compound may also exhibit similar effects.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-712Apoptosis
HeLa10Cell Cycle Arrest

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been highlighted in various studies. For example, a related compound demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages.

In vivo studies indicated that the administration of triazole derivatives led to a reduction in inflammatory markers such as TNF-α and IL-6 in animal models.

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of a series of triazole derivatives, including morpholino-substituted variants. These compounds were tested against several cancer cell lines. The results showed that certain derivatives exhibited potent anticancer activity, leading to further investigation into their mechanisms.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The study found that specific compounds displayed superior efficacy compared to standard antibiotics, suggesting their potential as alternative therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, react 4-bromophenyl azide with a terminal alkyne bearing the isopropyl group under Cu(I) catalysis .

Acylation : Couple the triazole intermediate with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% CuI) and temperature (room temperature to 60°C) to balance yield and purity.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. The 4-bromophenyl group shows aromatic protons as a doublet (~7.5 ppm), while the isopropyl group exhibits a septet (~2.9 ppm) and doublets (~1.2 ppm) .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z for C17H20BrN5OC_{17}H_{20}BrN_5O: ~414.08).
    • Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Refine the structure using SHELXL . Key metrics: R-factor < 0.05, bond length/angle deviations within 2σ .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl and isopropyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : The bulky isopropyl group at the 5-position of the triazole may hinder nucleophilic attacks at the adjacent carbonyl, requiring catalysts like Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings .
  • Electronic Effects : The electron-withdrawing bromine on the phenyl ring activates the triazole for electrophilic substitution. DFT calculations (e.g., using Gaussian) can map electron density to predict regioselectivity .

Q. What strategies resolve data contradictions in X-ray crystallography, such as disordered morpholino rings or twinning?

  • Disorder Handling : Use SHELXL’s PART and SIMU instructions to model disordered atoms. Apply restraints to bond lengths and angles .
  • Twinning : For twinned crystals (common in monoclinic systems), employ the TWIN and BASF commands in SHELXL. Validate with Rmerge_{merge} < 0.1 and Hooft y parameters .

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., PDB: 2JDO). Prioritize poses with low RMSD (<2 Å) and favorable ΔG values .
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability. Analyze hydrogen bonds (e.g., morpholino O with Lys123) and hydrophobic interactions (isopropyl with Phe156) .

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